molecular formula C13H11NO B8566883 6-(2-Methylphenyl)pyridine-3-carbaldehyde

6-(2-Methylphenyl)pyridine-3-carbaldehyde

Cat. No. B8566883
M. Wt: 197.23 g/mol
InChI Key: QYPKBUJGIFRGJK-UHFFFAOYSA-N
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Patent
US07534763B2

Procedure details

To a stirred solution of 125 mg of the above compound (0.50 mmol)in THF (2.0 mL) under argon at −74° C. was added 220 μL of nBuLi solution in hexane (2.5 M, 0.55 mmol, 1.1 eq) over 5 min, the temperature not allowed to rise above −71° C. A light green solution formed, which became dark green after 30 min. After 45 min, 49.4 μL (0.61 mmol, 1.2 eq) of DMF was added and the reaction allowed to warm to −40° C. After 14 h, a bright orange solution had formed. The reaction was quenched with 10% citric acid and the mixture stirred rapidly for 20 min at room temperature. The resulting bright yellow solution was extracted twice with EtOAc. The organic extracts were combined, dried over MgSO4, filtered and concentrated to give a yellow oil. The crude mixture thus obtained was purified by silica gel chromatography using ethyl acetate/dichloromethane (1:24) as eluant, (2.5×10 cm column), to give white solid, mp 82-84° C., 90.3 mg, 91% yield.
[Compound]
Name
above compound
Quantity
125 mg
Type
reactant
Reaction Step One
Name
Quantity
220 μL
Type
reactant
Reaction Step One
Quantity
0.55 mmol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
49.4 μL
Type
reactant
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
[Li][CH2:2]CCC.[CH3:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11].C[N:13]([CH:15]=O)[CH3:14].[CH2:17]1[CH2:21][O:20][CH2:19][CH2:18]1>>[C:8]1([CH3:2])[CH:7]=[CH:6][CH:11]=[CH:10][C:9]=1[C:15]1[CH:21]=[CH:17][C:18]([CH:19]=[O:20])=[CH:14][N:13]=1

Inputs

Step One
Name
above compound
Quantity
125 mg
Type
reactant
Smiles
Name
Quantity
220 μL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
0.55 mmol
Type
reactant
Smiles
CCCCCC
Name
Quantity
2 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
49.4 μL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
the mixture stirred rapidly for 20 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to rise above −71° C
CUSTOM
Type
CUSTOM
Details
A light green solution formed
WAIT
Type
WAIT
Details
After 45 min
Duration
45 min
WAIT
Type
WAIT
Details
After 14 h
Duration
14 h
CUSTOM
Type
CUSTOM
Details
a bright orange solution had formed
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 10% citric acid
EXTRACTION
Type
EXTRACTION
Details
The resulting bright yellow solution was extracted twice with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a yellow oil

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(=C(C=CC=C1)C1=NC=C(C=O)C=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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